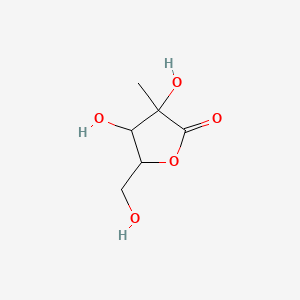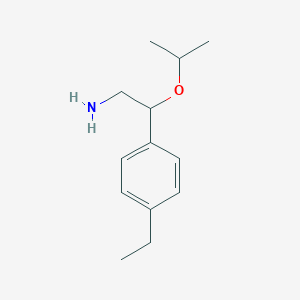
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is a chemical compound that combines the properties of benzoic acid, azetidine, and chlorine. This compound is often used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt typically involves the following steps:
Formation of 5-(3-azetidinyl)-2-chlorobenzoic acid: This can be achieved by reacting 2-chlorobenzoic acid with azetidine under specific conditions.
Conversion to Hydrochloride Salt: The resulting 5-(3-azetidinyl)-2-chlorobenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt involves its interaction with specific molecular targets. The azetidine ring and chlorine atom play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 5-(3-azetidinyl)-2-chloro: This compound is similar but lacks the hydrochloride salt form.
Benzoic acid, 5-(3-azetidinyl)-2-bromo: Similar structure with a bromine atom instead of chlorine.
Benzoic acid, 5-(3-azetidinyl)-2-fluoro: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the azetidine ring and chlorine atom also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11Cl2NO2 |
|---|---|
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-2-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-9-2-1-6(7-4-12-5-7)3-8(9)10(13)14;/h1-3,7,12H,4-5H2,(H,13,14);1H |
InChI-Schlüssel |
ZRQARLLXTQDKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC(=C(C=C2)Cl)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B12108302.png)






![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)


![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)

